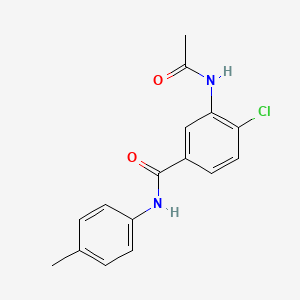
3-(acetylamino)-4-chloro-N-(4-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(acetylamino)-4-chloro-N-(4-methylphenyl)benzamide, also known as ACBC, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. ACBC belongs to the class of benzamide derivatives and has been found to exhibit promising pharmacological properties.
作用機序
The exact mechanism of action of 3-(acetylamino)-4-chloro-N-(4-methylphenyl)benzamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of certain enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory cytokines. This compound has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression and plays a role in inflammation and metabolism.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, this compound has been shown to have antioxidant and anti-cancer effects. Studies have also suggested that this compound may have a role in the regulation of glucose and lipid metabolism.
実験室実験の利点と制限
One of the major advantages of 3-(acetylamino)-4-chloro-N-(4-methylphenyl)benzamide is its relatively simple synthesis method. This makes it a cost-effective compound for use in lab experiments. This compound has also been shown to have good stability and solubility in a range of solvents.
However, there are also some limitations to the use of this compound in lab experiments. One of the major limitations is the lack of information on its toxicity and safety profile. Further studies are needed to determine the potential side effects of this compound and its long-term safety.
将来の方向性
There are several future directions for research on 3-(acetylamino)-4-chloro-N-(4-methylphenyl)benzamide. One area of research is the development of novel derivatives of this compound with improved pharmacological properties. Another area of research is the investigation of the potential use of this compound in the treatment of other diseases such as cancer and metabolic disorders. Further studies are also needed to determine the optimal dosage and administration route of this compound for therapeutic use.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in the treatment of inflammatory diseases and chronic pain conditions. The synthesis method of this compound is relatively simple, and it exhibits a range of pharmacological properties. However, further studies are needed to determine its toxicity and safety profile and to explore its potential use in the treatment of other diseases.
合成法
The synthesis of 3-(acetylamino)-4-chloro-N-(4-methylphenyl)benzamide involves the reaction of 4-chloro-N-(4-methylphenyl)benzamide with acetic anhydride in the presence of a catalyst such as pyridine. The reaction takes place at a temperature of around 80-90°C and produces this compound as a white crystalline solid. The purity of the compound can be further improved by recrystallization from a suitable solvent.
科学的研究の応用
3-(acetylamino)-4-chloro-N-(4-methylphenyl)benzamide has been studied extensively for its potential therapeutic applications. One of the major areas of research is its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory genes. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research is the potential use of this compound as an analgesic. Studies have shown that this compound can reduce pain sensitivity in animal models of neuropathic pain and inflammatory pain. This makes it a potential candidate for the treatment of chronic pain conditions.
特性
IUPAC Name |
3-acetamido-4-chloro-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-10-3-6-13(7-4-10)19-16(21)12-5-8-14(17)15(9-12)18-11(2)20/h3-9H,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKQXDUZZJZZIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


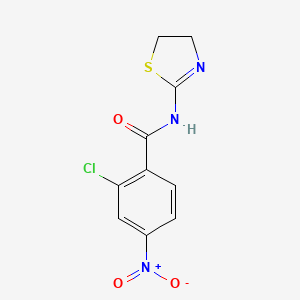

![1-[(4-chlorophenyl)acetyl]-4-phenylpiperazine](/img/structure/B5739973.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5739977.png)
![methyl 4-(5-{[(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B5739989.png)
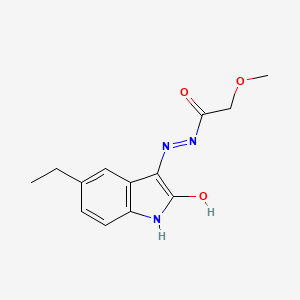

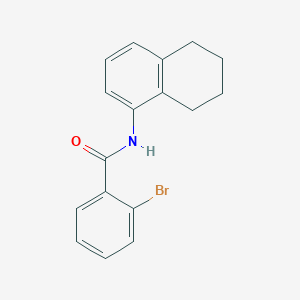
![4-[(3-benzoyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B5740018.png)
![4,6-dimethyl-2-{[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]thio}nicotinamide](/img/structure/B5740034.png)

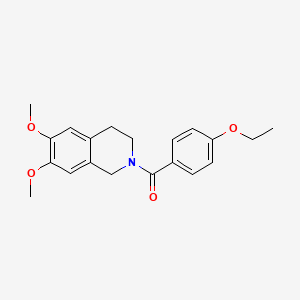
![N-[4-(acetylamino)-2-methoxyphenyl]-2-phenylacetamide](/img/structure/B5740059.png)